Sarolaner

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

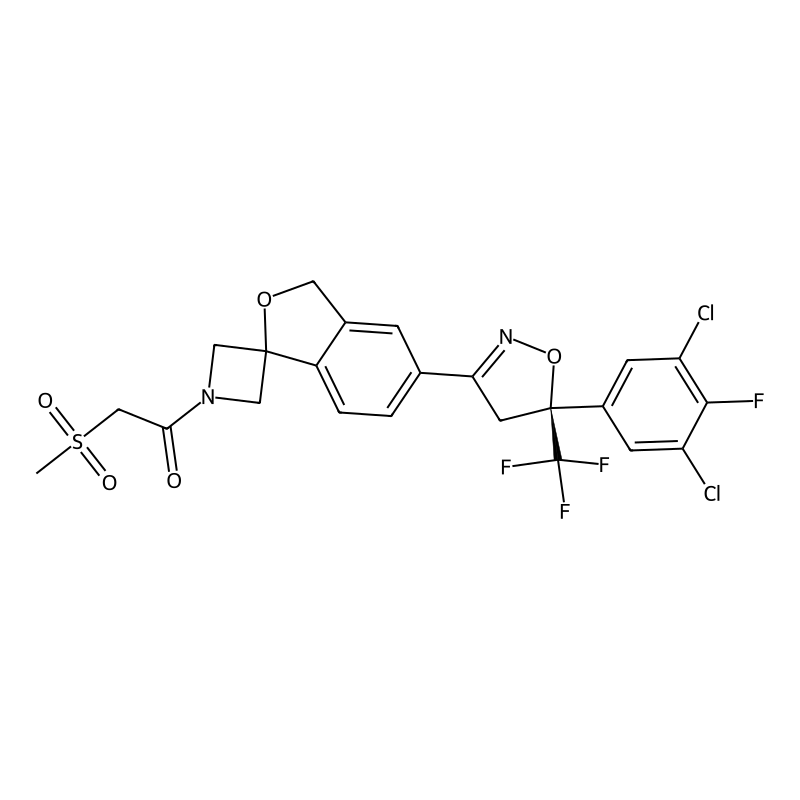

Sarolaner is a member of the isoxazoline class of compounds, specifically designed as an ectoparasiticide. Its chemical structure is characterized by the formula C23H18Cl2F4N2O5S, and it exhibits potent activity against a range of ectoparasites, including fleas and ticks in dogs. Sarolaner functions by disrupting the normal functioning of neurotransmitter receptors in arthropods, leading to paralysis and death. It is primarily administered in the form of chewable tablets for dogs over six months of age, with a recommended dosage of 2 mg/kg .

Sarolaner acts as a selective antagonist of the GABA-gated chloride channels in the nervous system of fleas and ticks. These channels are crucial for regulating nerve impulses. By binding to the channel, sarolaner disrupts the flow of chloride ions, leading to uncontrolled neuronal activity, paralysis, and ultimately, death of the parasite.

- Efficacy against fleas: Studies have been conducted to evaluate Sarolaner's effectiveness in eliminating and preventing flea infestations in dogs. These studies typically involve comparing Sarolaner to other flea control medications. For instance, a study published in Parasites & Vectors demonstrated that Sarolaner provided significant flea reduction (around 96-99%) within 14 days of the first dose, with efficacy lasting throughout the treatment period [].

These findings are consistent with other field studies conducted in various regions [].

- Oxidation: Particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

- Reduction: Reduction reactions can convert nitro groups into amines.

- Substitution: Nucleophilic substitution can occur at halogenated aromatic rings.

Common reagents involved in these reactions include hydrogen peroxide and sodium borohydride. The major products formed include sulfoxides from oxidation, amines from reduction, and substituted aromatics from nucleophilic substitution.

Sarolaner exhibits significant biological activity through its mechanism of action, which involves the inhibition of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects. This inhibition leads to uncontrolled neuromuscular activity, resulting in paralysis and death of ectoparasites. Notably, sarolaner binds with greater affinity to these receptors in arthropods than in mammals, minimizing potential side effects in non-target species .

The synthesis of sarolaner involves a multi-step process that includes:

- Formation of the Isoxazoline Ring: A nitrile oxide reacts with an alkene to create the isoxazoline core.

- Introduction of the Azetidine Ring: The isoxazoline intermediate is then reacted with an azetidine derivative to form a spirocyclic structure.

- Functional Group Modifications: Various functional groups are introduced or modified to enhance biological activity and chemical properties.

This synthetic route ensures that sarolaner possesses the necessary characteristics for effective pest control .

Sarolaner is primarily used as an ectoparasiticide for dogs, effectively targeting fleas and ticks. It is marketed under various brand names, including Simparica TRIO, where it is combined with other active ingredients like moxidectin for broader parasitic control. Sarolaner's efficacy has been demonstrated in numerous studies, showing rapid action against flea infestations within hours of administration .

Interaction studies have shown that sarolaner can lead to neurologic adverse reactions such as muscle tremors and seizures in some dogs. These effects are particularly concerning for animals with pre-existing neurological conditions. The U.S. Food and Drug Administration has issued warnings regarding these potential side effects associated with isoxazoline compounds .

In pharmacokinetic studies, sarolaner exhibits high bioavailability (approximately 88%) and a long half-life (11–12 days), which allows for effective monthly dosing without frequent re-administration .

Sarolaner belongs to a class of compounds known as isoxazolines, which includes several other notable members:

Uniqueness of Sarolaner

Sarolaner's uniqueness lies in its specific binding affinity to arthropod receptors compared to its counterparts. This characteristic allows it to maintain efficacy while reducing potential side effects in mammals. Additionally, its pharmacokinetic profile supports long-lasting protection against ectoparasites with minimal dosing frequency .

Sarolaner exhibits a complex molecular architecture characterized by four distinct structural subunits that contribute to its unique pharmacological properties [5]. The molecule comprises a substituted phenyl ring head group, an isoxazoline core, a spiroazetidinebenzofuran moiety, and a methylsulfonylethanone tail [5]. This architectural arrangement represents a novel design in the isoxazoline class of compounds, with the spiroazetidinebenzofuran moiety being previously undescribed in parasitology literature [5].

The molecular formula C₂₃H₁₈Cl₂F₄N₂O₅S reflects a complex halogenated structure with a molecular weight of 581.36 daltons [1] [2]. The compound contains 23 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 4 fluorine atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom, resulting in a total of 55 atoms with 37 heavy atoms [1] [2].

The stereochemical configuration of sarolaner is critically important for its biological activity [5]. The compound is prepared as a single S-enantiomer, with all pharmacological activity residing exclusively in this chiral conformation [5]. The R-enantiomer demonstrates no potency against fleas or ticks, emphasizing the stereospecific nature of the molecular interaction with target receptors [5]. This stereochemical selectivity is consistent with general principles of biological activity, where proteins demonstrate sensitivity to the stereochemistry of their ligands due to their chiral nature [7].

The head group features a 3,5-dichlorophenyl unit with a 4-substituted fluorine, which provides superior tick potency compared to other 4-hydrido-3,5-substituted patterns [5]. This specific halogenation pattern optimizes the molecule for broad-spectrum ectoparasiticidal activity while maintaining favorable pharmacokinetic properties [5].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for sarolaner is 1-{5'-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl}-2-methylsulfonylethanone [1] [4]. This comprehensive name reflects the complete structural complexity of the molecule, including the stereochemical designation at the 5-position of the isoxazoline ring.

Alternative systematic nomenclatures include the Chemical Abstracts Service designation: 1-[5'-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]spiro[azetidine-3,1'(3'H)-isobenzofuran]-1-yl]-2-(methylsulfonyl)ethanone [4]. The European Community number 806-747-6 and the Unique Ingredient Identifier DM113FTW7F serve as additional systematic identifiers [1] [2].

The Chemical Abstracts Service registry number 1398609-39-6 provides the primary numerical identifier for database searches and regulatory documentation [1] [2] [3]. The compound is also cataloged under various database identifiers including ChEMBL3137302, DTXSID101336934, and KEGG D10668, facilitating cross-referencing across multiple chemical information systems [1] [2].

The International Chemical Identifier string and International Chemical Identifier Key (FLEFKKUZMDEUIP-QFIPXVFZSA-N) provide computational representations of the molecular structure that enable precise structural matching and database queries [1] [4]. The Simplified Molecular Input Line Entry System representation offers a linear notation for the three-dimensional molecular structure [1] [2].

Crystallographic Analysis and Conformational Studies

Single crystal X-ray diffraction represents the primary technique for determining the three-dimensional atomic arrangement and molecular conformation of sarolaner in the solid state [17] [20]. This analytical method provides precise measurements of bond lengths, bond angles, and torsion angles within the crystalline structure [17] [20]. The technique requires crystals with dimensions ranging between 20 and 400 micrometers, depending on the chemical composition and the presence of heavy elements such as chlorine, fluorine, and sulfur in sarolaner [20].

Crystallographic analysis of sarolaner would reveal critical structural parameters including interatomic bond distances, bond angles, and torsion angles that define the molecular geometry [17] [20]. The spiroazetidinebenzofuran moiety, being a unique structural feature, would be of particular interest for conformational analysis as it provides rigidity to the overall molecular framework [5]. This structural rigidity contributes to the compound's potency and selectivity for target receptors [5].

The conformational flexibility of sarolaner can be assessed through the number of rotatable bonds, which influences the molecule's ability to adopt different spatial arrangements [31] [33]. Molecular dynamics simulations provide insight into the conformational behavior of flexible molecules in solution, allowing for the prediction of preferred conformations and their relative energies [30] [33]. These computational approaches complement crystallographic data by exploring the full conformational landscape accessible to the molecule under physiological conditions [30].

The crystalline packing arrangements and intermolecular interactions, including hydrogen bonding patterns, van der Waals contacts, and halogen bonding involving the chlorine and fluorine substituents, contribute to the stability of the solid-state structure [31] [34]. Understanding these interactions is crucial for predicting physical properties such as melting point, solubility, and polymorphic behavior [20].

Physicochemical Properties Governing Bioavailability

The physicochemical properties of sarolaner are fundamental determinants of its bioavailability and therapeutic efficacy [5] [14]. The molecular weight of 581.36 daltons places the compound above the traditional Lipinski Rule of Five threshold of 500 daltons, which typically indicates potential bioavailability challenges [15] [41]. However, the compound demonstrates excellent oral bioavailability exceeding 85% in pharmacokinetic studies, indicating successful optimization despite the elevated molecular weight [5].

The partition coefficient, expressed as log P, represents a critical parameter influencing membrane permeability and bioavailability [18] [19]. The balance between hydrophilicity and lipophilicity determines the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility for systemic distribution [18] [36]. The predicted pKa value of -0.93 ± 0.20 indicates that sarolaner exists predominantly in its neutral form under physiological pH conditions [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 581.36 g/mol | [1] [2] |

| Predicted Boiling Point | 722.7 ± 70.0 °C | [21] |

| Predicted Density | 1.65 ± 0.1 g/cm³ | [21] |

| Predicted pKa | -0.93 ± 0.20 | [21] |

| Solubility in Dimethyl Sulfoxide | 300 mg/mL (516.03 mM) | [14] |

| Bioavailability | >85% | [5] |

| Protein Binding | >99.9% | [5] |

| Half-life | 11-12 days | [5] |

The topological polar surface area represents a valuable descriptor for predicting membrane permeability and oral bioavailability [42] [43] [44]. Compounds with polar surface areas exceeding 140 Ų typically demonstrate poor membrane permeability, while values below 90 Ų are generally required for blood-brain barrier penetration [43]. The polar surface area calculation considers the contributions of polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms [44].

The hydrogen bonding capacity of sarolaner, characterized by the absence of hydrogen bond donors and an estimated seven hydrogen bond acceptors, influences its interaction with biological membranes and target proteins [31] [34]. The methylsulfonylethanone tail increases the polar surface area of the molecule, contributing to the optimization of pharmacokinetic exposure while maintaining the desired rapid kill kinetics against target parasites [5].

Solubility characteristics demonstrate that sarolaner exhibits limited aqueous solubility but good solubility in organic solvents such as dimethyl sulfoxide [14] [21]. The compound requires storage at 4°C under sealed conditions away from moisture, indicating sensitivity to environmental conditions that could affect stability [14] [21]. The high protein binding (>99.9%) and extended half-life (11-12 days) contribute to the sustained pharmacological activity that enables monthly dosing intervals [5].

De Novo Synthesis Pathways for Isoxazoline Derivatives

The synthesis of sarolaner, a chiral isoxazoline compound, represents a sophisticated example of pharmaceutical chemistry designed specifically for veterinary applications. The de novo synthesis pathway involves multiple strategic chemical transformations to construct the complex spiroazetidine-isoxazoline framework [1] [2].

The isoxazoline core synthesis typically employs 1,3-dipolar cycloaddition reactions, which are the predominant methodology for constructing isoxazoline rings. This approach involves the reaction of nitrile oxides with alkenes or alkynes to form the heterocyclic framework [3] [4]. For sarolaner specifically, the synthesis begins with the formation of the isoxazoline ring through a regioselective and stereocontrolled cycloaddition process [5] [2].

The synthetic route encompasses the formation of four distinct structural components: the substituted phenyl ring head group containing 3,5-dichloro-4-fluorophenyl substituents, the isoxazoline core bearing a trifluoromethyl group, the spiroazetidinebenzofuran moiety, and the methylsulfonylethanone tail group [1] [6]. The construction of these components requires careful orchestration of multiple synthetic transformations to achieve the desired molecular architecture.

Key synthetic transformations include palladium-catalyzed cross-coupling reactions for aryl-aryl bond formation, reductive processes using lithium borohydride for functional group transformations, and cyclization reactions to establish the spirocyclic framework [7]. The synthetic pathway also incorporates protective group strategies to ensure selective transformations at specific stages of the synthesis [7].

Stereoselective Synthesis of the (S)-Enantiomer

The biological activity of sarolaner resides exclusively in the (S)-enantiomer at the 5-position of the isoxazoline ring, necessitating the development of highly stereoselective synthetic approaches [1] [6]. The manufacturing process routinely produces the same stereoisomer, with the (R)-enantiomer identified as an impurity requiring careful control [8].

Stereoselective synthesis approaches for isoxazoline derivatives typically involve asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts or auxiliaries [9]. For related isoxazoline systems, copper(II)-bisoxazoline catalysts have demonstrated exceptional stereoselectivity, achieving enantiomeric excesses exceeding 95% [9]. The use of chiral Lewis acid catalysts, particularly copper-based systems with bisoxazoline ligands, provides effective asymmetric induction during the cycloaddition step [9].

Chiral resolution techniques represent an alternative approach for obtaining enantiomerically pure sarolaner. The process involves the preparation of diastereomeric derivatives followed by separation and subsequent conversion to the desired enantiomer [10]. Chiral high-performance liquid chromatography serves as the analytical method for determining enantiomeric purity, with specifications typically requiring greater than 98% enantiomeric excess for pharmaceutical applications [10].

The synthetic methodology ensures consistent production of the (S)-enantiomer through careful control of reaction conditions, including temperature, pressure, and reaction time optimization [8]. Quality control measures implement stringent analytical protocols to verify the stereochemical purity of synthetic intermediates and final products [8].

Industrial-Scale Optimization of Purity and Yield

Industrial-scale manufacturing of sarolaner requires comprehensive optimization of synthetic processes to achieve acceptable yields while maintaining pharmaceutical-grade purity standards [8]. The manufacturing process involves a four-step synthetic sequence utilizing three primary starting materials, with each step requiring careful optimization for large-scale production [8].

Process optimization strategies encompass the identification and control of Critical Process Parameters (CPPs) that directly influence product quality and yield [11]. These parameters include reaction temperature profiles, mixing conditions, reagent stoichiometry, and residence times for each synthetic transformation [11]. Statistical methodologies such as Design of Experiments (DoE) provide systematic approaches for evaluating parameter interactions and establishing optimal operating ranges [11].

The manufacturing process optimization incorporates Process Analytical Technology (PAT) for real-time monitoring and control of critical quality attributes [11]. In-process controls are implemented at strategic points throughout the synthesis to ensure consistent product quality and to identify potential deviations before they impact final product specifications [8].

Purification processes utilize multiple techniques including crystallization, chromatography, and recrystallization to achieve pharmaceutical-grade purity . The selection of appropriate solvents, crystallization conditions, and recrystallization parameters requires extensive development work to optimize both yield and purity simultaneously [8].

Scale-up considerations address equipment sizing, facility design, and raw material supply chain management [11]. The transition from laboratory-scale to commercial manufacturing requires careful evaluation of mixing efficiency, heat transfer characteristics, and mass transfer limitations that may not be apparent at smaller scales [11].

Analytical Validation of Synthetic Intermediates

Analytical method validation represents a critical component of the synthetic process development for sarolaner, ensuring reliable and accurate characterization of all synthetic intermediates and final products [8] [13]. Validation protocols follow International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical procedures, establishing documented evidence that methods reliably meet requirements for their intended purpose [14] [15].

Key validation parameters for sarolaner intermediates include accuracy, precision, linearity, specificity, limit of detection, limit of quantitation, range, and robustness [13] [14]. Accuracy assessment involves multiple determinations across different concentration ranges to establish closeness to true values [13]. Precision evaluation encompasses repeatability, intermediate precision, and reproducibility studies to demonstrate method consistency [14].

Specificity validation ensures analytical methods distinguish sarolaner and its intermediates from related substances, including potential impurities, degradation products, and synthetic by-products [13] [14]. Forced degradation studies are conducted under stress conditions including elevated temperature, humidity, light exposure, and pH extremes to challenge method specificity [13].

Linearity validation establishes the proportional relationship between analytical response and analyte concentration across the working range [13]. Regression analysis of at least five concentration levels provides statistical evidence of linearity, with correlation coefficients typically exceeding 0.999 for pharmaceutical applications [14].

Limit of detection and limit of quantitation studies establish the lowest concentrations that can be reliably detected and quantified, respectively [13]. These parameters are particularly important for impurity analysis where trace-level detection capabilities are required to meet regulatory specifications [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

For the treatment of tick infestations (Dermacentor reticulatus, Ixodes hexagonus,Ixodes ricinus and Rhipicephalus sanguineus). The veterinary medicinal product has immediate and persistent tick killing activity for at least 5 weeks. , , For the treatment of flea infestations (Ctenocephalides felis and Ctenocephalides canis). The veterinary medicinal product has immediate and persistent flea killing activity against new infestations for at least 5 weeks. The veterinary medicinal product can be used as part of a treatment strategy for the control of Flea Allergy Dermatitis (FAD). , , For the treatment of sarcoptic mange (Sarcoptes scabiei). , , For the treatment of ear mite infestations (Otodectes cynotis). , , For the treatment of demodicosis (Demodex canis). , , Fleas and ticks must attach to the host and commence feeding in order to be exposed to the active substance. ,

Wikipedia

Deruxtecan

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients